molecular formula C9H14N2O2 B2896538 Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 1863507-27-0

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2896538
CAS No.: 1863507-27-0
M. Wt: 182.223
InChI Key: JEKDBLLZLNGWFG-UHFFFAOYSA-N
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Description

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Scientific Research Applications

Catalysis and Transfer Hydrogenation

Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has been studied in the context of catalysis. For instance, it is involved in asymmetric transfer hydrogenation of ketones, catalyzed by certain metal complexes. This type of catalysis is significant in producing chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Magubane et al., 2017).

Synthesis of Novel Compounds

This chemical is also a key intermediate in synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines, which are compounds with potential applications in various fields including pharmaceuticals (Abdelhamid & Afifi, 2010).

Antimicrobial Activity

Further research has demonstrated its role in synthesizing derivatives with antimicrobial properties. For example, certain ethanone derivatives derived from Ethyl 2-(1H-pyrazol-1-yl)acetate have shown effectiveness against common pathogenic bacteria (Asif et al., 2021).

Crystallography and Molecular Structure

It's also involved in studies focusing on crystallography and molecular structure. For instance, its derivatives have been synthesized and analyzed using techniques like X-ray diffraction, which helps in understanding the molecular structure and properties of these compounds (Viveka et al., 2016).

Heterocyclic Synthesis

Additionally, this compound plays a role in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing its versatility in producing a wide range of heterocyclic compounds (Mohareb et al., 2004).

Green Synthesis

Research has also explored its use in green synthesis methods, such as the synthesis of 4H-pyrans and tetrahydrobenzo[b]pyrans, contributing to more sustainable and environmentally friendly chemical processes (Magyar & Hell, 2018).

Properties

IUPAC Name

ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDBLLZLNGWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(N=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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